Technical Monograph: Galanin (2-29) (Rat) – Receptor Selectivity & Pharmacological Profiling
Technical Monograph: Galanin (2-29) (Rat) – Receptor Selectivity & Pharmacological Profiling
Executive Summary & Molecular Identity
Galanin (2-29) (Rat) is an N-terminally truncated peptide fragment derived from the full-length 29-amino acid rat galanin neuropeptide. It serves as a critical pharmacological tool for dissecting galanin receptor subtypes.
Unlike the full-length parent peptide, which binds non-selectively to all three galanin receptor subtypes (GAL1, GAL2, GAL3), Galanin (2-29) exhibits a distinct selectivity profile favoring GAL2. This selectivity arises from the deletion of the N-terminal Glycine residue (
Physicochemical Profile[1][2][3][4]
-
Sequence (Rat): Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-ID-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH2
-
Molecular Weight: ~3000–3100 Da (varies slightly by salt form)
-
Solubility: Water soluble; stock solutions typically prepared in water or dilute acetic acid to prevent aggregation.
-
Key Structural Feature: Absence of N-terminal
.
Receptor Selectivity & Pharmacology[3][5][6]
The utility of Galanin (2-29) lies in its ability to discriminate between GAL1 and GAL2 signaling. The N-terminal pharmacophore of galanin is strictly conserved; however, the binding pockets of GAL1 and GAL2 impose different constraints on this region.
Quantitative Affinity Profile ( )
The following data summarizes representative equilibrium dissociation constants (
| Receptor Subtype | Affinity ( | Functional Status | Selectivity Ratio (vs. GAL2) |
| GAL2 | ~1.9 nM | Agonist | Reference (1.[1]0) |
| GAL3 | ~12.6 nM | Agonist | ~6.6-fold lower |
| GAL1 | ~85 nM* | Low Affinity / Inactive | ~45-fold lower |
*Note:
Mechanism of Selectivity
-
GAL1 Requirement: The GAL1 receptor binding pocket forms a tight interaction with the N-terminal
and of full-length galanin. Removal of destabilizes this interaction, leading to a drastic loss of affinity. -
GAL2 Tolerance: The GAL2 receptor accommodates N-terminal truncations more readily. While
remains important, the absence of does not catastrophically disrupt the ligand-receptor complex, allowing Gal(2-29) to act as a potent agonist.
Signaling Architecture
Galanin receptors belong to the Class A GPCR family.[2][3] The divergence in signaling pathways between GAL1 and GAL2 is central to the utility of Gal(2-29).
-
GAL1: Predominantly
coupled (inhibits Adenylyl Cyclase).[3] -
GAL2: Promiscuous, but primarily
coupled (activates PLC ).
Because Gal(2-29) selectively binds GAL2, it triggers the
Figure 1: Signaling cascade illustrating Galanin (2-29) selectivity.[1] Note the robust activation of the GAL2-Gq-Calcium pathway compared to the negligible interaction with GAL1.
Validated Experimental Protocols
To verify the activity of Gal(2-29) in your specific model, two complementary assays are recommended: a binding assay to confirm receptor presence/affinity and a functional assay to confirm agonism.
Protocol A: Competitive Radioligand Binding Assay
Purpose: To determine the
Reagents:
-
Tracer:
I-Galanin (Porcine or Rat), ~2200 Ci/mmol. -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.5% BSA (Critical for minimizing peptide sticking), 0.05% Bacitracin (Protease inhibitor).
Workflow:
-
Membrane Prep: Harvest cells/tissue, homogenize in ice-cold buffer, centrifuge (20,000 x g), and resuspend.
-
Incubation:
-
Tube A: Total Binding (Membranes +
I-Galanin). -
Tube B: Non-Specific Binding (Membranes +
I-Galanin + 1 M unlabeled Galanin). -
Tube C (Experimental): Membranes +
I-Galanin + Galanin (2-29) (Titrate M to M).
-
-
Equilibrium: Incubate for 60–90 minutes at Room Temperature (25°C).
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Count filters in a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (FLIPR)
Purpose: To confirm Gal(2-29) acts as an agonist at GAL2 via
Figure 2: Workflow for High-Throughput Calcium Mobilization Assay (FLIPR).
Critical Technical Note: Since Gal(2-29) is a peptide, use polypropylene plates and low-binding tips to prevent loss of compound before it reaches the cells.
References
-
Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Annual Review of Pharmacology and Toxicology, 40, 319-343.
- Significance: Defines the canonical receptor subtypes and the selectivity of fragments like Gal(2-29).
-
Tocris Bioscience. "Galanin (2-29) (rat)
- values (GAL1: 85 nM, GAL2: 1.9 nM)
-
BioCrick. "Galanin (2-29) (rat) Datasheet."[1]
-
Significance: Confirms agonist status and selectivity profile across rat receptor subtypes.[1]
-
-
Lu, X., et al. (2005). "Galanin receptor 2 (GalR2) signaling and its role in biological function." Neuropeptides, 39(3), 159-163.
- Significance: Details the coupling mechanism specific to GAL2 activ
